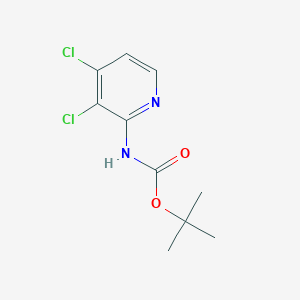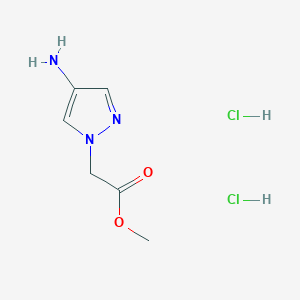![molecular formula C10H13Cl2NO2 B1452127 3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1172342-74-3](/img/structure/B1452127.png)
3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride
Descripción general
Descripción
3-(3-Chlorophenyl)methyl)amino}propanoic acid hydrochloride, or 3-CMPPAH, is an organic compound with a wide range of applications in scientific research. This compound is a derivative of propionic acid, and is synthesized by reacting 3-chlorophenylmagnesium bromide with 3-(aminomethyl)propanoic acid. 3-CMPPAH is a white crystalline solid that is soluble in water and ethanol, and is used in various laboratory experiments and research applications.
Aplicaciones Científicas De Investigación
Fluorescence Derivatization in Biological Assays
3-(Naphthalen-1-ylamino)propanoic acid, which has a structural similarity to 3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride, has been investigated for its role as a fluorescent derivatizing reagent. The derivatives created with various amino acids exhibited strong fluorescence, proving useful in biological assays, particularly due to their emission wavelengths which are favorable for such applications (Frade et al., 2007).
Corrosion Inhibition of Stainless Steel
Schiff bases derived from L-Tryptophan, which share a common backbone with 3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride, have demonstrated significant potential in inhibiting the corrosion of stainless steel in acidic environments. These compounds were found to effectively adsorb on the stainless steel surface, following Langmuir's adsorption isotherm, and provided good inhibition efficiency in 1 M hydrochloric acid solutions (Vikneshvaran & Velmathi, 2017).
Structural Characterization in Pharmaceutical Compounds
Compounds structurally related to 3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride, like ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, have been characterized for their polymorphic forms using advanced techniques like spectroscopic and diffractometric methods. Understanding these polymorphic forms is crucial in pharmaceutical research, influencing the properties and stability of the drug compounds (Vogt et al., 2013).
Anticancer Research
Derivatives of compounds resembling the structure of 3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride have shown promising results in anticancer research. For example, specific derivatives synthesized based on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate displayed selective inhibition of the proliferation of colon cancer cells, indicating potential in the development of targeted cancer therapies (Rayes et al., 2020).
Propiedades
IUPAC Name |
3-[(3-chlorophenyl)methylamino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-2-8(6-9)7-12-5-4-10(13)14;/h1-3,6,12H,4-5,7H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBRYZAAFUVUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine](/img/structure/B1452045.png)
![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbonitrile](/img/structure/B1452046.png)




![5-Ethenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1452055.png)



![Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate](/img/structure/B1452063.png)

